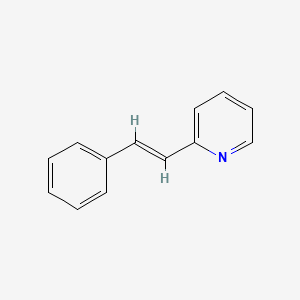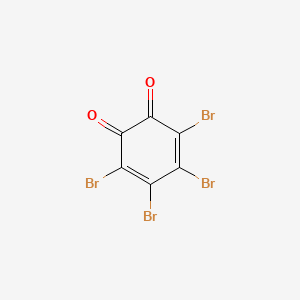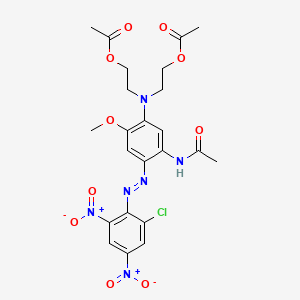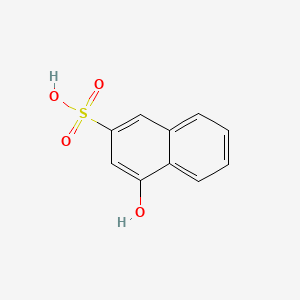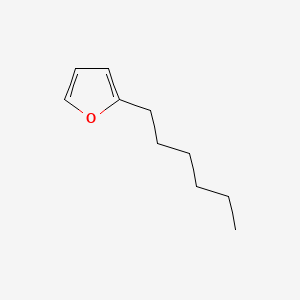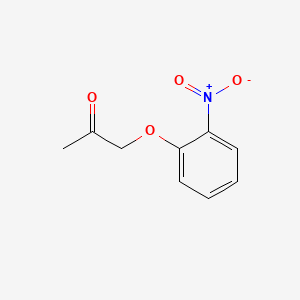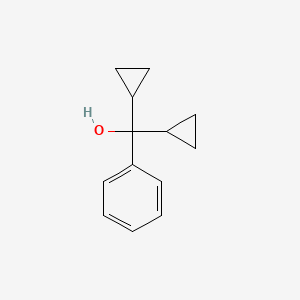
二乙烯基苯基膦
描述
Divinylphenylphosphine is a chemical compound with the linear formula C6H5P(CH=CH2)2 . It has a molecular weight of 162.17 . It is commonly used as a reactant for the synthesis of P-chiral phosphines via a chiral metal template promoted asymmetric furan Diels-Alder reaction .
Synthesis Analysis
Divinylphenylphosphine is a reactant for the synthesis of P-chiral phosphines via a chiral metal template promoted asymmetric furan Diels-Alder reaction . It is also used in various coupling reactions such as Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Molecular Structure Analysis
The molecular structure of Divinylphenylphosphine is represented by the linear formula C6H5P(CH=CH2)2 . The InChI string representation is 1S/C10H11P/c1-3-11(4-2)10-8-6-5-7-9-10/h3-9H,1-2H2 .Chemical Reactions Analysis
Divinylphenylphosphine is suitable for various types of coupling reactions. These include Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Divinylphenylphosphine has a molecular weight of 162.17 g/mol . It has a boiling point of 55 °C/0.05 mmHg and a density of 0.979 g/mL at 25 °C . The refractive index n20/D is 1.582 (lit.) .科学研究应用
1. 电子器件中的有机磷化合物
二乙烯基苯基膦作为一类有机磷化合物,已被用于电子器件中,如有机发光二极管 (OLED)、有机光伏电池 (OPV 电池) 和电致变色电池。这些应用利用了有机磷化合物(包括二乙烯基苯基膦衍生物)在电子构型中的独特性质 (Joly、Bouit 和 Hissler,2016)。
2. 在化学和材料科学中
二乙烯基苯基膦在化学和材料科学领域发挥着重要作用。它的用途包括成为各种有机磷化合物合成过程的一部分。例如,它参与了亚膦酸酯和双膦酸酯化合物的合成,这些化合物在材料科学中具有潜在应用 (Prishchenko 等,2003)。
3. 催化和聚合过程
二乙烯基苯基膦衍生物已用于催化和聚合过程中。这包括它在制备可催化不同有机化合物共聚的配合物中的作用,表明其在创造新型聚合材料方面的潜力 (Lu 等,1998)。
4. 磷基化合物的开发
该化合物在用于各种科学应用的磷基化合物的开发中发挥了重要作用。例如,二乙烯基苯基膦氧化物是合成苯并四氢-1,4-氮杂磷杂环的关键中间体,展示了二乙烯基苯基膦在有机合成中的广泛用途 (Collins、Rowley 和 Swan,1974)。
安全和危害
属性
IUPAC Name |
bis(ethenyl)-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11P/c1-3-11(4-2)10-8-6-5-7-9-10/h3-9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAWPIATFUQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(C=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949499 | |
| Record name | Diethenyl(phenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Divinylphenylphosphine | |
CAS RN |
26681-88-9 | |
| Record name | Divinylphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26681-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyldivinylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026681889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethenyl(phenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyldivinylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLDIVINYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX6D8PAZ53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Divinylphenylphosphine primarily used for in current research?
A1: Divinylphenylphosphine (DVPP) is frequently employed as a ligand in organometallic chemistry. [, , ] Its two vinyl groups can act as dienophiles in Diels-Alder reactions, especially in the presence of transition metal catalysts. [, ]
Q2: What are some examples of metal complexes formed with Divinylphenylphosphine, and how do their properties differ?
A2: DVPP forms complexes with various metals, including platinum [], ruthenium [], and iron. [] These complexes exhibit different coordination numbers and geometries. For instance, DVPP acts as a bidentate ligand in four-coordinate platinum complexes [], while it participates in intramolecular Diels-Alder reactions in five-coordinate ruthenium complexes. [] The iron complexes of DVPP demonstrate varying reactivity and diastereoselectivity in Diels-Alder reactions depending on the other ligands present on the iron center. []
Q3: Can you elaborate on the role of Divinylphenylphosphine in Diels-Alder reactions?
A3: DVPP acts as a dienophile in Diels-Alder reactions due to its two vinyl groups. [, ] In the presence of transition metal complexes, particularly those of ruthenium [] and iron [], DVPP undergoes intramolecular Diels-Alder reactions with various dienes like 1-phenyl-3,4-dimethylphosphole, resulting in the formation of bicyclic phosphorus-containing ring systems.
Q4: Are there any studies on the polymerization of Divinylphenylphosphine?
A4: Yes, research indicates that Divinylphenylphosphine can undergo cyclopolymerization. [] This process, initiated by free radicals, leads to the formation of polymers containing cyclic structures within the polymer backbone. The properties of these polymers support the cyclopolymerization mechanism. [] Additionally, Divinylphenylphosphine was found to copolymerize with acrylonitrile, further demonstrating its potential in polymer chemistry. []
Q5: What spectroscopic techniques are commonly used to characterize Divinylphenylphosphine and its derivatives?
A5: Commonly used spectroscopic methods include Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C{¹H} NMR, and ³¹P{¹H} NMR. [, ] These techniques help determine the structure and bonding characteristics of DVPP and its complexes. For instance, NMR spectroscopy is crucial in identifying the diastereomers formed in Diels-Alder reactions involving DVPP. [, ] X-ray crystallography has also been utilized to confirm the structures of certain DVPP complexes. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



